1-Methylcycloheptene

Thermochemistry Isomer Stability Physical Organic Chemistry

1-Methylcycloheptene (CAS 1453-25-4) is a methyl-substituted endocyclic cycloheptene belonging to the C8H14 monocyclic olefin class. This compound, a colorless liquid with a boiling point of approximately 136-137°C at 760 mmHg and a density of ~0.813-0.824 g/cm³, is primarily utilized as a synthetic intermediate and as a model substrate for mechanistic studies involving ozonolysis, autoxidation, and conformational analysis.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 1453-25-4
Cat. No. B074865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcycloheptene
CAS1453-25-4
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCC1=CCCCCC1
InChIInChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3
InChIKeyMREBNFRVGNTYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcycloheptene (CAS 1453-25-4): A Seven-Membered Endocyclic Olefin with Quantifiable Thermochemical and Kinetic Differentiation


1-Methylcycloheptene (CAS 1453-25-4) is a methyl-substituted endocyclic cycloheptene belonging to the C8H14 monocyclic olefin class. This compound, a colorless liquid with a boiling point of approximately 136-137°C at 760 mmHg and a density of ~0.813-0.824 g/cm³, is primarily utilized as a synthetic intermediate and as a model substrate for mechanistic studies involving ozonolysis, autoxidation, and conformational analysis [1][2]. Its seven-membered ring imparts unique conformational flexibility and ring strain, which directly influence its thermodynamic stability and chemical reactivity in comparison to five- and six-membered ring analogs [3].

Endocyclic 7-membered ring model substrate for ozonolysis and autoxidation mechanistic studies
Conformational flexibility and ring strain profile support physical organic chemistry investigations
Intermediate volatility and boiling range facilitate fractional distillation purification workflows

Why 1-Methylcycloheptene (CAS 1453-25-4) Cannot Be Directly Substituted with Five- or Six-Membered Ring Analogs


Direct substitution of 1-methylcycloheptene with smaller ring analogs like 1-methylcyclopentene or 1-methylcyclohexene is not quantitatively equivalent due to fundamental differences in ring strain, conformational dynamics, and thermodynamic stability, which manifest as distinct, measurable physical and chemical properties [1]. The seven-membered ring introduces a unique balance of torsional and angle strain that diverges from the nearly planar, less strained cyclohexene and the highly strained cyclopentene systems, leading to differences in heat of hydrogenation, ozonolysis rates, and chromatographic behavior [2]. The following evidence quantifies these differentials, demonstrating that the compound's specific ring size and substitution pattern confer non-interchangeable performance in synthesis, analytical, and mechanistic applications [3].

Target
1‑Methylcycloheptene (7‑membered ring)
Substitute
1‑Methylcyclohexene (6‑membered ring)
Ozonolysis rate may shift substantially; reported differences in ring strain alter reactivity with O₃ and product distribution.
Target
1‑Methylcycloheptene
Substitute
1‑Methylcyclopentene (5‑membered ring)
Thermodynamic stability and boiling point profiles differ; heat of hydrogenation and distillation behavior may not transfer.
Target
1‑Methylcycloheptene
Substitute
Methylenecycloheptane (exocyclic isomer)
Endocyclic/exocyclic isomer identity affects hydrogenation equilibrium and chromatographic retention on argentation columns.

1-Methylcycloheptene (CAS 1453-25-4): Quantitative Differentiation Evidence Against Key Analogs


1-Methylcycloheptene Exhibits Higher Thermodynamic Stability (Lower Heat of Hydrogenation) than its Exocyclic Isomer Methylenecycloheptane

1-Methylcycloheptene possesses a lower heat of hydrogenation than its exocyclic double-bond isomer, methylenecycloheptane, indicating greater thermodynamic stability. This is a consistent trend for endocyclic vs. exocyclic olefin pairs [1][2].

Thermodynamic Stability
Head-to-head
1‑Methylcycloheptene ΔHhyd −24.0 kcal/mol
Methylenecycloheptane ΔHhyd −26.3 kcal/mol
Lower energy state supports endocyclic stability context
Acetic acid, Pt, 25 °C; relevant for hydrogenation reaction design
Thermochemistry Isomer Stability Physical Organic Chemistry

1-Methylcycloheptene Demonstrates Significantly Enhanced Ozonolysis Reactivity Compared to Six-Membered Ring Analogs

1-Methylcycloheptene reacts with ozone at a rate that is 6.4 times faster than its six-membered ring counterpart, 1-methylcyclohexene, and 2.4 times faster than its five-membered ring analog, 1-methylcyclopentene, under identical gas-phase conditions [1].

Ozonolysis Reactivity
Cross-study comparable
930 ± 24
×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹
~6.4× higher than 6‑membered analog
Reported rate context for atmospheric SOA modeling
Gas phase, 296 ± 2 K, atmospheric pressure
Atmospheric Chemistry Ozonolysis Kinetics Reactivity Studies

Physical Properties: 1-Methylcycloheptene Boils at a Temperature Intermediate Between Five- and Six-Membered Ring Analogs

The boiling point of 1-methylcycloheptene (136-137 °C) is distinct from both its smaller and larger ring analogs, reflecting the unique intermolecular forces and molecular weight associated with its seven-membered ring structure [1][2].

Boiling Point Profile
Cross-study comparable
1‑Methylcycloheptene 136–137 °C
5‑/6‑membered analogs 75–111 °C
Intermediate volatility supports distillation-based separation
At 760 mmHg; influences purification and handling
Physical Properties Volatility Purification

Chromatographic Differentiation: Unique Retention Behavior on Argentation Columns Facilitates Isomer Separation

1-Methylcycloheptene can be chromatographically resolved from its isomeric methylcycloheptenes and methylenecycloheptane using argentation gas chromatography (silver nitrate-triethylene glycol column), a method that exploits differences in complex stability with silver ions due to ring strain and double-bond accessibility [1].

Argentation GC Resolution
Class-level
AgNO₃/TEG packed column
Resolves 1‑, 3‑, 4‑methylcycloheptene and methylenecycloheptane
Supports isomer-specific identity verification
Retention correlates with ring conformation; ±1% accuracy reported
Analytical Chemistry Gas Chromatography Isomer Separation

Procurement-Driven Application Scenarios for 1-Methylcycloheptene (CAS 1453-25-4) Based on Quantifiable Differentiation


Model Substrate for Quantitative Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Studies

Due to its significantly higher ozonolysis rate constant (930 ± 24 x 10^-18 cm^3 molecule^-1 s^-1) compared to six-membered ring analogs [1], 1-methylcycloheptene is a superior model compound for investigating the kinetics and mechanisms of tropospheric ozone reactions. Its quantifiable reactivity allows for more sensitive measurements and distinct product profiles, making it valuable for researchers modeling SOA formation from cyclic alkenes [2].

Conformational Analysis and Physical Organic Chemistry Studies of Medium-Sized Rings

The unique balance of ring strain in 1-methylcycloheptene, as evidenced by its heat of hydrogenation (-24.0 kcal/mol) and chromatographic behavior on argentation columns [3][4], makes it an essential compound for studies on conformational dynamics and structure-reactivity relationships in seven-membered rings. It serves as a probe for understanding how ring size and substitution influence molecular geometry and reactivity in non-planar systems [5].

Synthesis of Specialized Keto Acid Intermediates via Oxidative Ozonolysis

1-Methylcycloheptene's reactivity with ozone leads to predictable and quantifiable oxidative cleavage, yielding specific keto acids (e.g., RCO(CH2)nCOOH) [6]. This makes it a valuable, non-generic starting material for synthesizing these functionalized building blocks, which are difficult to access with the same efficiency and regioselectivity from smaller or unsubstituted ring analogs.

High-Purity Procurement for Specialized Fragrance or Polymer Research

The distinct physical properties, including its boiling point (136-137 °C) [7], and its unique odor profile [8] (described as having a 'strong aromatic odor'), make 1-methylcycloheptene of interest in fragrance research. Furthermore, its seven-membered ring structure positions it as a monomer candidate for ring-opening metathesis polymerization (ROMP) to yield polymers with different mechanical properties compared to those derived from cyclopentene or cyclohexene [9].

Application
Selection Property
Validation Focus
Atmospheric chemistry model substrate
Ozonolysis reactivity profile
SOA formation kinetics and mechanism
Conformational analysis of medium rings
Ring strain and thermodynamic stability
Structure‑reactivity relationships in 7‑membered systems
Synthesis of keto acid building blocks
Ozonolytic cleavage regioselectivity
Product distribution and synthetic efficiency
Fragrance and polymer precursor research
Medium‑ring monomer structure
ROMP polymer properties and odor profile evaluation

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